hMC1R and hMC4R Binding Affinity of MSH-Tetrapeptide vs. α-MSH and Tripeptide Analogs
The MSH-Tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ exhibits a defined dual-receptor binding profile with sub-micromolar affinity at hMC1R (0.6 μM) and low micromolar affinity at hMC4R (1.2 μM), establishing it as a minimal agonist with measurable activity at both receptors [1]. In contrast, the native α-MSH peptide (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂) possesses nanomolar potency across all melanocortin receptors, while a related tripeptide Ac-DPhe-Arg-Trp-NH₂ shows a 3.3-fold reduction in hMC4R affinity (2.0 μM) and complete loss of hMC1R binding [2].
| Evidence Dimension | Binding Affinity (Ki) at Human Melanocortin Receptors |
|---|---|
| Target Compound Data | hMC1R: 0.6 μM; hMC4R: 1.2 μM |
| Comparator Or Baseline | α-MSH: hMC1R ~nM (full-length); Tripeptide Ac-DPhe-Arg-Trp-NH₂: hMC1R no binding, hMC4R 2.0 μM |
| Quantified Difference | Target compound retains hMC1R binding absent in tripeptide; 3.3-fold higher hMC4R affinity vs. tripeptide |
| Conditions | Competitive binding assay using ¹²⁵I-NDP-α-MSH on HEK293 cells stably transfected with hMC1R, hMC3R, hMC4R, hMC5R |
Why This Matters
This dual-receptor binding profile at the minimal tetrapeptide level provides a critical reference point for SAR studies and validates the compound's utility as a baseline scaffold for developing receptor-selective analogs.
- [1] Haskell-Luevano C, Hendrata S, North C, et al. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R. J Med Chem. 1997;40(14):2133-2139. View Source
- [2] Haskell-Luevano C, et al. Characterization of melanocortin NDP-MSH agonist peptide fragments at the mouse central and peripheral melanocortin receptors. 2001. View Source
